molecular formula C16H14N2O2 B11856670 2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one CAS No. 919533-25-8

2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one

Cat. No.: B11856670
CAS No.: 919533-25-8
M. Wt: 266.29 g/mol
InChI Key: VBFKEJAEQOZSBS-UHFFFAOYSA-N
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Description

2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one is a heterocyclic compound that features an indazole core fused with an oxazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and optimization of reaction conditions, such as solvent choice and reagent sequence, are crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, azobisisobutyronitrile (AIBN) as a radical initiator, and sodium azide for nucleophilic substitution . The reactions are typically carried out in solvents like carbon tetrachloride and acetone-water mixtures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination followed by nucleophilic substitution can yield azido derivatives .

Scientific Research Applications

2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one is unique due to its fused oxazine and indazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

919533-25-8

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-phenyl-7,8,9,10-tetrahydro-[1,3]oxazino[3,2-b]indazol-4-one

InChI

InChI=1S/C16H14N2O2/c19-15-10-14(11-6-2-1-3-7-11)20-16-12-8-4-5-9-13(12)17-18(15)16/h1-3,6-7,10H,4-5,8-9H2

InChI Key

VBFKEJAEQOZSBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN3C(=O)C=C(OC3=C2C1)C4=CC=CC=C4

Origin of Product

United States

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